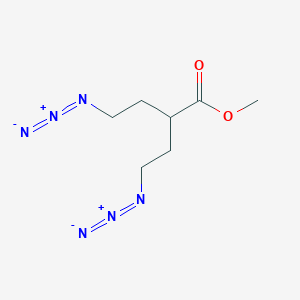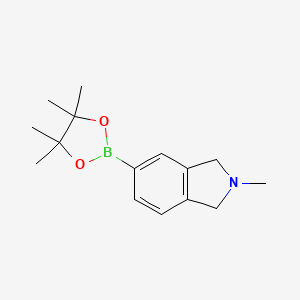![molecular formula C16H13Cl3N2O2S B2493666 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-06-2](/img/structure/B2493666.png)
2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest involves a sophisticated arrangement of functional groups, including chloro, sulfanyl, methoxy, and acrylamide groups attached to a pyridine ring, indicating a potential for a wide range of chemical reactivities and interactions. Such compounds are of interest in the field of organic chemistry for their potential applications in creating new materials, pharmaceuticals, and understanding fundamental chemical processes.
Synthesis Analysis
The synthesis of complex acrylamides and related compounds often involves multi-step synthetic pathways, incorporating techniques such as condensation reactions, nucleophilic substitutions, and cyclization reactions. For example, derivatives similar to the target compound have been synthesized through reactions involving key intermediates like acrylamides and sulfanyl groups, indicating the potential routes that might be applicable for synthesizing the compound (Meerpoel et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds containing acrylamide and sulfanyl groups attached to aromatic rings can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the arrangement of atoms, the geometry of the molecule, and the electronic environment, crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
Compounds with acrylamide and sulfanyl groups engage in various chemical reactions, including nucleophilic addition, cyclization, and electrophilic substitution, depending on the reactants and conditions. For example, acrylamides can undergo cycloaddition reactions to form heterocyclic compounds, indicating a versatile reactivity pattern that could be relevant for the target compound (Hu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacts with carbonyl compounds and aroyl chlorides to produce 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones, respectively (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).
Influencing Aromatic Transformation : It plays a role in the aromatization of dihydropyridines, with its derivatives undergoing transformations under the influence of bases or acids depending on the substituents' nature and position (Nedolya, Tarasova, Albanov, & Trofimov, 2015).
Application in Corrosion Inhibition : Research indicates its derivatives can be effective as corrosion inhibitors. A study explored its impact on copper corrosion inhibition in nitric acid solutions, revealing significant inhibitory effects (Abu-Rayyan et al., 2022).
Utilization in Polymerization Processes : The compound and its derivatives have been used in polymerization processes. For example, in the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol), demonstrating control over molecular weight and composition (Rossi, Zou, Scott, & Kizhakkedathu, 2008).
In Synthesis of Bioactive Compounds : It has been used in the synthesis of bioactive compounds, such as in the preparation of gastric antisecretory agents and inhibitors (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).
Eigenschaften
IUPAC Name |
(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2S/c1-23-13-7-6-11(8-20-13)21-16(22)14(18)15(19)24-9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQIGRAAQLUNDC-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=CC=C2Cl)/Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![Tert-butyl 2-(2-chloropyrimidine-5-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2493589.png)
![7-[2-(4-Bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2493590.png)
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)

![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2493605.png)
